2-(4-bromo-2-methoxyphenoxy)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group and a hydrazide moiety linked to a phenylprop-2-en-1-ylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 4-bromo-2-methoxyphenol. This intermediate is then reacted with chloroacetic acid to form 2-(4-bromo-2-methoxyphenoxy)acetic acid. The acetic acid derivative is then converted to its corresponding hydrazide by reaction with hydrazine hydrate. Finally, the hydrazide is condensed with 2-methyl-3-phenylprop-2-en-1-al to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazide moiety can be reduced to form a hydrazine derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Products include 4-bromo-2-methoxybenzoic acid or 4-bromo-2-methoxybenzaldehyde.
Reduction: Products include hydrazine derivatives.
Substitution: Products vary depending on the nucleophile used, such as 4-amino-2-methoxyphenol or 4-thio-2-methoxyphenol.
Scientific Research Applications
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the bromo and methoxy groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(2-(2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-bromo-2-(2-(2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 4-bromo-2-(2-(2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H19BrN2O3 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C19H19BrN2O3/c1-14(10-15-6-4-3-5-7-15)12-21-22-19(23)13-25-17-9-8-16(20)11-18(17)24-2/h3-12H,13H2,1-2H3,(H,22,23)/b14-10+,21-12+ |
InChI Key |
HEHRXTMRFXYJBY-WEKHIVAVSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Br)OC |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)COC2=C(C=C(C=C2)Br)OC |
Origin of Product |
United States |
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